molecular formula C14H17N3OS2 B2392854 2-(1H-pyrazol-1-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone CAS No. 1706224-63-6

2-(1H-pyrazol-1-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone

Cat. No. B2392854
CAS RN: 1706224-63-6
M. Wt: 307.43
InChI Key: MXJSZNHBSVMRHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(1H-pyrazol-1-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone” is a complex organic molecule. One of its components, the 2-thienyl group, is a thienyl group with the IUPAC name thiophen-2-yl .


Molecular Structure Analysis

The 2-thienyl group, which is a part of the compound, has the molecular formula C4H3S. Its average mass is 83.133 and its monoisotopic mass is 82.99555 .

Scientific Research Applications

Synthesis and Antiviral Activity

Research has been conducted on the synthesis of pyrazolyl ethanone derivatives, focusing on their potential antiviral activities. For instance, the synthesis of 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone derivatives has been explored, leading to compounds with evaluated cytotoxicity and anti-HSV1 (Herpes Simplex Virus 1) and anti-HAV (Hepatitis A Virus) activities (Attaby et al., 2006). These findings suggest the potential of such compounds in developing antiviral medications.

Fungicidal Activity

Further research into 1,5-diaryl-1H-pyrazol-3-oxy derivatives containing specific moieties has been conducted, revealing moderate fungicidal activity against Gibberella zeae, a significant plant pathogen (Liu et al., 2012). This showcases the compound's utility in agriculture as a potential fungicide.

Anti-Tumor Applications

The synthesis of thiazolyl(hydrazonoethyl)thiazoles demonstrates the compound's application in cancer research, with some derivatives showing promising activities against MCF-7 (breast cancer) tumor cells (Mahmoud et al., 2021). This highlights the compound's potential in developing new anti-cancer treatments.

Antimicrobial Activity

Studies on the synthesis of new benzotriazole and benzofuran-based heterocycles have shown compounds with significant anticonvulsant and anti-inflammatory activities, suggesting a possible mechanism of action similar to selective COX-2 inhibitors (Dawood et al., 2006). This illustrates the compound's potential in developing new antimicrobial and anti-inflammatory drugs.

Chemical Characterization and Anticancer Agents

Research on diheteroaryl thienothiophene derivatives related to the chemical structure of interest has been conducted, focusing on their synthesis and potential as anticancer agents. These studies underline the importance of chemical characterization in identifying compounds with promising biological activities (Mabkhot et al., 2011).

properties

IUPAC Name

2-pyrazol-1-yl-1-(7-thiophen-2-yl-1,4-thiazepan-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS2/c18-14(11-17-6-2-5-15-17)16-7-4-13(20-10-8-16)12-3-1-9-19-12/h1-3,5-6,9,13H,4,7-8,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXJSZNHBSVMRHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CS2)C(=O)CN3C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-pyrazol-1-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.